3-Methylpyridine-4-carbonyl chloride

Overview

Description

3-Methylpyridine-4-carbonyl chloride, also known as 3-Methylisonicotinoyl chloride, is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . This compound is primarily used in research and industrial applications due to its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpyridine-4-carbonyl chloride can be synthesized through the reaction of 3-methylpyridine with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 3-methylpyridine is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyridine-4-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylpyridine-4-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

Hydrolysis: The hydrolysis reaction is usually performed in aqueous media at room temperature or slightly elevated temperatures.

Major Products Formed:

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Carboxylic Acid: Formed by hydrolysis.

Scientific Research Applications

3-Methylpyridine-4-carbonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methylpyridine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group (COCl) is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile involved .

Molecular Targets and Pathways:

Comparison with Similar Compounds

3-Methylpyridine-2-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 2-position.

4-Methylpyridine-3-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 3-position.

2-Methylpyridine-4-carbonyl chloride: Similar in structure but with the methyl group at the 2-position.

Uniqueness: 3-Methylpyridine-4-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The position of the methyl and carbonyl chloride groups allows for selective reactions and the synthesis of unique compounds that may not be achievable with other isomers .

Biological Activity

3-Methylpyridine-4-carbonyl chloride, a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is of interest for its applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer effects. The biological activity of such compounds is often linked to their chemical structure and the functional groups present, which influence their interaction with biological targets.

Chemical Structure

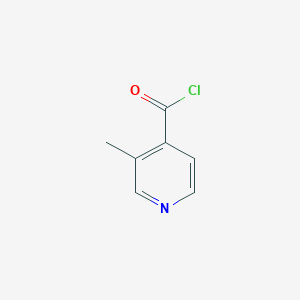

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_8H_8ClN

- Molecular Weight : 155.61 g/mol

This compound features a pyridine ring substituted at the 4-position with a carbonyl chloride group, which is critical for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with a pyridine nucleus demonstrated notable antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| E. coli | 12 | |

| Klebsiella pneumoniae | 10 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various studies. Notably, it has shown efficacy in inhibiting the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. A derivative demonstrated an IC50 value of 123 nM for PGE2-induced TNFα reduction in human whole blood assays . This suggests that the compound may act as an EP4 antagonist, providing a pathway for therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer properties of pyridine derivatives are well-documented. Recent studies have indicated that certain analogs exhibit cytotoxic effects against cancer cell lines. For example, compounds derived from 3-methylpyridine structures were evaluated for their ability to induce apoptosis in cancer cells, showing promising results comparable to established chemotherapeutics .

Table 2: Cytotoxicity of Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | FaDu (hypopharyngeal) | 15 |

| MCF-7 (breast cancer) | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs).

- Cell Signaling Modulation : By interacting with cell surface receptors or intracellular signaling pathways, the compound can influence cellular responses to stress and inflammation.

- Antioxidant Properties : Some studies suggest that pyridine derivatives possess antioxidant capabilities, which can further contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have documented the therapeutic potential of pyridine derivatives:

- Anti-inflammatory Effects : A clinical study evaluated the effectiveness of a related compound in patients with rheumatoid arthritis, showing significant reductions in inflammatory markers compared to placebo .

- Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that specific analogs could inhibit cell proliferation and induce apoptosis through caspase activation pathways .

Properties

IUPAC Name |

3-methylpyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDVVNBPDOBZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534767 | |

| Record name | 3-Methylpyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64915-79-3 | |

| Record name | 3-Methylpyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.